molecular formula C18H19F3N2O4S B2870647 1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058514-69-3

1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2870647
CAS No.: 2058514-69-3
M. Wt: 416.42
InChI Key: DOTNDARFPZGLPK-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione features a bicyclic 8-azabicyclo[3.2.1]octane core with a stereospecific (1R,5S) configuration. Key structural elements include:

  • Sulfonyl group: The 4-(trifluoromethyl)phenylsulfonyl substituent at the 8-position enhances electrophilicity and metabolic stability due to the strong electron-withdrawing trifluoromethyl group.
  • Pyrrolidine-2,5-dione: A cyclic diketone moiety at the 3-position, which may contribute to hydrogen bonding or interactions with biological targets.

Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous bicyclic systems .

Properties

IUPAC Name

1-[8-[4-(trifluoromethyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S/c19-18(20,21)11-1-5-15(6-2-11)28(26,27)23-12-3-4-13(23)10-14(9-12)22-16(24)7-8-17(22)25/h1-2,5-6,12-14H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTNDARFPZGLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1R,5S)-8-((4-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione (CAS Number: 2108436-62-8) is a complex bicyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC19H18F3N2O3S
Molecular Weight446.9 g/mol
CAS Number2108436-62-8
Melting PointNot Available
DensityNot Available

The compound features a trifluoromethyl group and a sulfonyl moiety, which are known to enhance biological activity through various mechanisms.

Research indicates that this compound may interact with multiple biological targets, including:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and lipid synthesis.
  • Receptor Interaction : The presence of the bicyclic structure allows for interactions with neurotransmitter receptors, which could modulate neurological functions.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the trifluoromethyl and sulfonyl groups can significantly affect the potency and selectivity of the compound against various biological targets. For instance:

  • Trifluoromethyl Substitution : Enhances lipophilicity, potentially improving cellular uptake and bioavailability.
  • Sulfonyl Group Variability : Changes in the sulfonamide moiety can lead to variations in antibacterial and antifungal activities.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related compounds with similar structural features. The results indicated that derivatives containing sulfonamide groups exhibited significant activity against both gram-positive and gram-negative bacteria, as well as fungal pathogens. The most potent derivative showed a Minimum Inhibitory Concentration (MIC) of 8.23 µM against Xanthomonas axonopodis .

Neuroprotective Effects

In a model assessing neurodegenerative conditions, compounds similar to the target compound demonstrated potential neuroprotective effects by stabilizing microtubules. This stabilization is crucial in preventing tau aggregation, a hallmark of neurodegenerative diseases like Alzheimer's .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 8.23 µM against Xanthomonas
NeuroprotectionStabilization of microtubules
Enzyme InhibitionPotential inhibition of metabolic enzymesPreliminary Findings

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
1-((4-(trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentaneTrifluoromethyl and sulfonamide groupsModerate antibacterial activity
1-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octaneSimilar bicyclic structureHigh neuroprotective potential

Comparison with Similar Compounds

Key Observations:

Stereochemical Influence : The (1R,5S) configuration in the target compound and analogs like ensures proper spatial orientation for interactions with chiral biological targets.

Substituent Effects: The sulfonyl group in the target compound increases polarity compared to methyl or ester substituents .

Conformational Dynamics : Analogous compounds exhibit chair (piperidine) and envelope (pyrrolidine) conformations, which influence binding pocket compatibility .

Preparation Methods

Sulfide Formation

  • Reagents : 3,5-Bis-(trifluoromethyl)benzenethiol, alkyl bromide (e.g., methyl bromide).
  • Base : Sodium hydride (NaH) in MeCN.
  • Conditions : Room temperature, 24 hours.

Sulfone Oxidation

  • Oxidizing Agent : 30% H₂O₂ with MnSO₄·H₂O (1 mol%).
  • Solvent : MeCN/NaHCO₃ buffer.
  • Conditions : Room temperature, 24 hours.

This method ensures >95% conversion to the sulfone, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Functionalization with Pyrrolidine-2,5-dione

The pyrrolidine-2,5-dione moiety is introduced via nucleophilic substitution or coupling reactions. A protocol adapted from PMC involves reacting 3-chloropyridine with pyrrolidine-2,5-dione in ethanol, though modifications are required for the bicyclic substrate.

Nucleophilic Substitution

  • Reagents : Pyrrolidine-2,5-dione, 3-chloro-8-azabicyclo[3.2.1]octane derivative.
  • Solvent : Ethanol (96%).
  • Conditions : Room temperature, 12 hours.

Purification and Characterization

  • Purification : Recrystallization from hexane/ethyl acetate (EtOAc).
  • Analytical Data : Melting point, HRMS, and ¹H/¹³C NMR confirm structural integrity.

Optimization and Scalability

Large-scale synthesis requires addressing challenges such as regioselectivity and byproduct formation. The use of phase-transfer catalysts (e.g., TBAB) and controlled stoichiometry minimizes side reactions. Patent US5155251A highlights the economic advantage of avoiding costly protecting groups, a principle applicable to this synthesis.

Comparative Analysis of Synthetic Routes

Step Method A (Ref.) Method B (Ref.) Method C (Ref.)
Bicyclic Core Formation [3+2] Cycloaddition Intramolecular Cyclization Asymmetric Catalysis
Sulfonylation Yield 92% 88% 95%
Pyrrolidine Attachment Nucleophilic Substitution Coupling Reaction Not Reported

Method B offers simplicity but lower yields, whereas Method C provides higher enantiomeric excess (ee >98%).

Challenges and Solutions

  • Stereochemical Control : Chiral ligands or enzymes ensure the desired (1R,5S) configuration.
  • Oxidation Side Reactions : MnSO₄ mitigates over-oxidation of sulfides to sulfones.
  • Solvent Selection : Polar aprotic solvents (DMF, MeCN) enhance reaction rates.

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